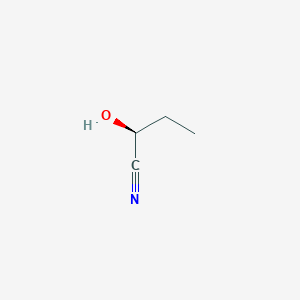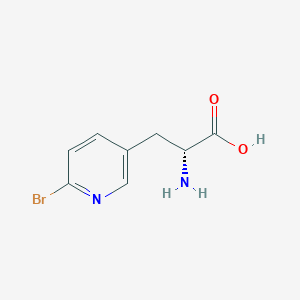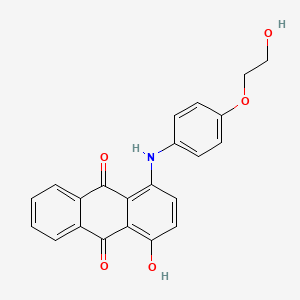
1-Hydroxy-4-((4-(2-hydroxyethoxy)phenyl)amino)anthraquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxy-4-((4-(2-hydroxyethoxy)phenyl)amino)anthraquinone is a chemical compound with the molecular formula C22H17NO5 and a molecular weight of 375.37 g/mol . It is known for its applications in various scientific fields due to its unique chemical properties.
Preparation Methods
The synthesis of 1-Hydroxy-4-((4-(2-hydroxyethoxy)phenyl)amino)anthraquinone involves several steps. One common method includes the reaction of 1-hydroxyanthraquinone with 4-(2-hydroxyethoxy)aniline under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst like sulfuric acid to facilitate the process . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
1-Hydroxy-4-((4-(2-hydroxyethoxy)phenyl)amino)anthraquinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of hydroquinone derivatives.
Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or water. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
1-Hydroxy-4-((4-(2-hydroxyethoxy)phenyl)amino)anthraquinone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments due to its chromophoric properties.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is utilized in the production of colorants for textiles and plastics.
Mechanism of Action
The mechanism of action of 1-Hydroxy-4-((4-(2-hydroxyethoxy)phenyl)amino)anthraquinone involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also interacts with enzymes and proteins, affecting various biochemical pathways .
Comparison with Similar Compounds
1-Hydroxy-4-((4-(2-hydroxyethoxy)phenyl)amino)anthraquinone can be compared with other anthraquinone derivatives such as:
1-Hydroxy-4-aminoanthraquinone: Similar in structure but lacks the hydroxyethoxy group, leading to different chemical properties and applications.
1,4-Dihydroxyanthraquinone: Contains two hydroxy groups, making it more reactive in certain chemical reactions.
4-(2-Hydroxyethoxy)aniline: A precursor in the synthesis of the target compound, with distinct properties due to the absence of the anthraquinone moiety.
Properties
CAS No. |
58979-45-6 |
|---|---|
Molecular Formula |
C22H17NO5 |
Molecular Weight |
375.4 g/mol |
IUPAC Name |
1-hydroxy-4-[4-(2-hydroxyethoxy)anilino]anthracene-9,10-dione |
InChI |
InChI=1S/C22H17NO5/c24-11-12-28-14-7-5-13(6-8-14)23-17-9-10-18(25)20-19(17)21(26)15-3-1-2-4-16(15)22(20)27/h1-10,23-25H,11-12H2 |
InChI Key |
PJXKPELBCKOKJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)O)NC4=CC=C(C=C4)OCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-bromo-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13128874.png)
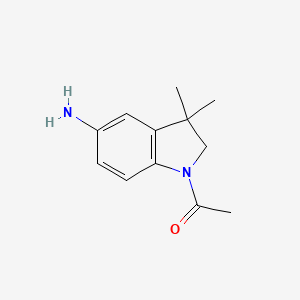
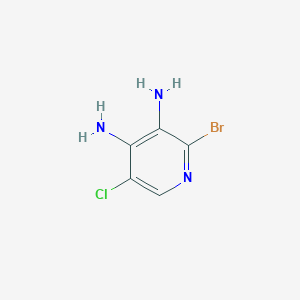
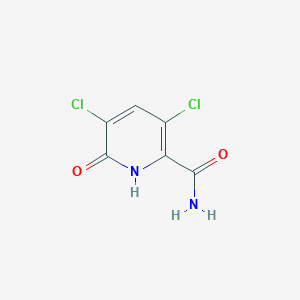
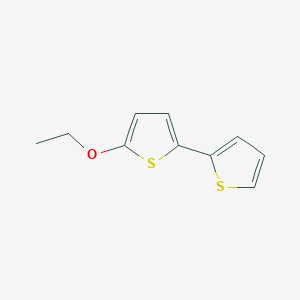
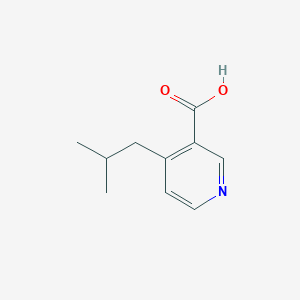
![2-(Dibenzo[b,d]thiophen-4-yl)pyridine](/img/structure/B13128914.png)
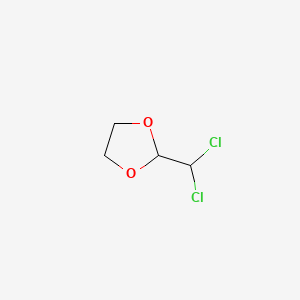
![4-O-benzyl 10-O-tert-butyl (1S,8R)-7-hydroxy-4,10-diazatricyclo[6.3.0.02,6]undecane-4,10-dicarboxylate](/img/structure/B13128921.png)

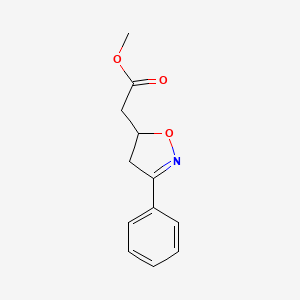
![2-([2,2'-Bipyridin]-3-ylthio)ethanamine](/img/structure/B13128932.png)
